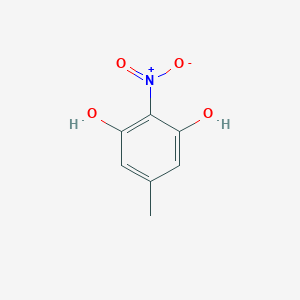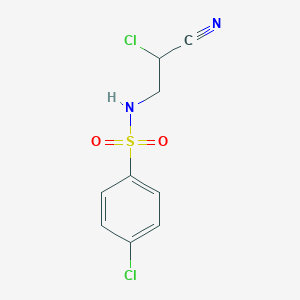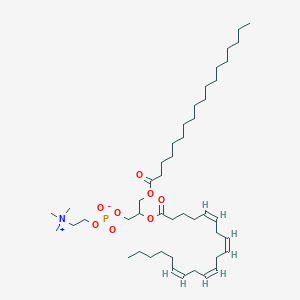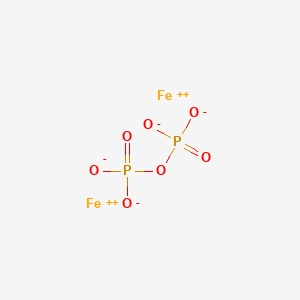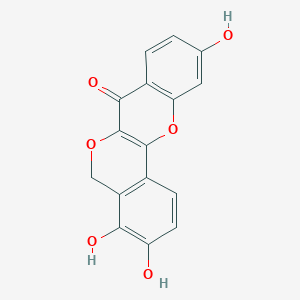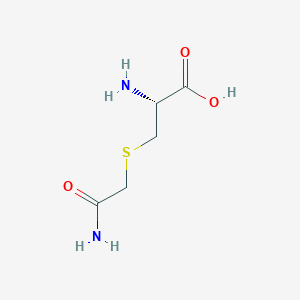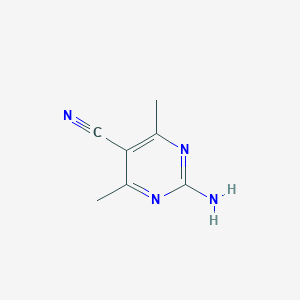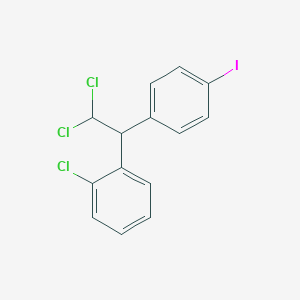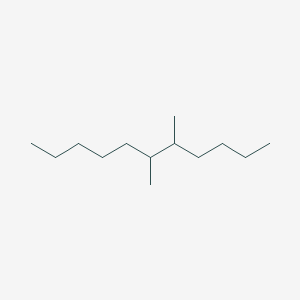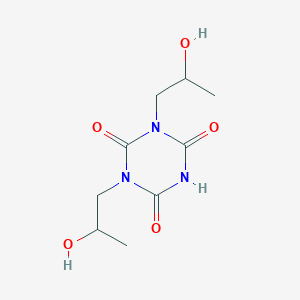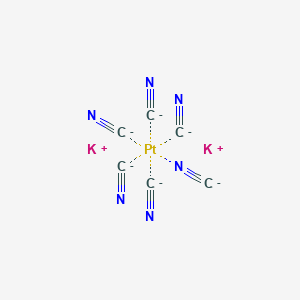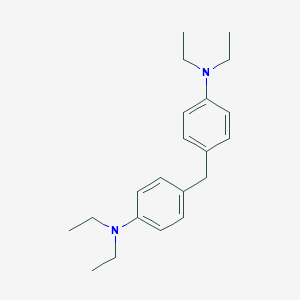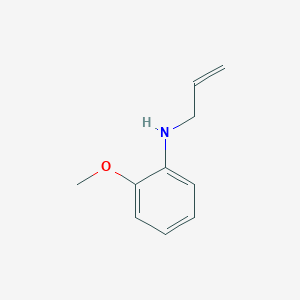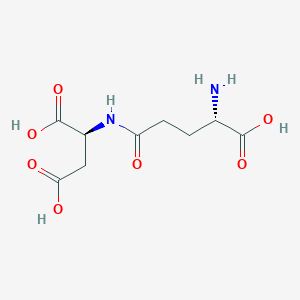
gamma-Glutamylaspartic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gamma-glutamylaspartic acid (GluAsp) is a dipeptide consisting of glutamate and aspartate amino acids. It is a naturally occurring molecule that is found in various biological systems, including the brain, liver, and kidney. GluAsp has gained significant attention in recent years due to its potential therapeutic applications in the treatment of various diseases. In
Aplicaciones Científicas De Investigación
Role in Human Autoimmune Diseases : Gamma-glutamylaspartic acid, through its association with Glutamic Acid Decarboxylase (GAD) enzymes, has a significant role in autoimmune diseases like neurological disorders and insulin-dependent diabetes. GAD enzymes catalyze the formation of gamma-aminobutyric acid (GABA) and have been studied for their involvement in autoimmune responses (Lernmark, 1996).
Applications in Industry and Medicine : Gamma-glutamylaspartic acid is used in various industries due to its properties as a thickener, cryoprotectant, humectant, drug carrier, and biological adhesive. Its biodegradability makes it applicable in food, cosmetics, medicine, and water treatments (Shih & Van, 2001).
Biodegradable Polymer Properties : The compound, as Poly-gamma-glutamic acid (γ-PGA), is notable for being water-soluble, anionic, biodegradable, and edible. Its properties have led to applications in moisture retention, as a super absorbent polymer, and in immune stimulation and anti-tumor agents (Sung et al., 2005).
Microbial Synthesis and Biopolymer Applications : Gamma-glutamylaspartic acid is synthesized by certain bacteria like Bacillus subtilis. Its properties, like biodegradability, non-toxicity, and non-immunogenic nature, have made it a valuable biopolymer in food, medical, and wastewater industries (Luo et al., 2016).
Thermosensitivity and Biodegradability : Research shows that gamma-glutamylaspartic acid can be modified to produce thermosensitive and biodegradable polymers. These polymers have potential applications in medical and industrial fields due to their unique properties (Shimokuri et al., 2004).
Association with Epilepsy and Autoimmunity : Studies have connected gamma-glutamylaspartic acid with epilepsy and autoimmune responses through its role in the synthesis of GABA. This association has implications for understanding and treating conditions like refractory epilepsy (Kanter et al., 2008).
Potential in Corneal Wound Healing : Gamma-glutamylaspartic acid has been studied for its potential in promoting corneal wound healing. Its properties like anti-inflammatory effects and cell proliferation enhancement make it a promising material in medical treatments (Bae et al., 2010).
Bioengineering for Enhanced Production : Genetic and metabolic engineering techniques are being explored to enhance the microbial production of gamma-glutamylaspartic acid. These efforts aim to optimize yield and cost-effectiveness for broader applications (Cao et al., 2018).
Association with Mental Health Disorders : Research has explored the connection between gamma-glutamylaspartic acid and mental health disorders. The enzyme's role in GABA synthesis suggests its involvement in conditions like anxiety, major depression, and neuroticism (Hettema et al., 2006).
Propiedades
Número CAS |
16804-55-0 |
|---|---|
Nombre del producto |
gamma-Glutamylaspartic acid |
Fórmula molecular |
C9H14N2O7 |
Peso molecular |
262.22 g/mol |
Nombre IUPAC |
(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C9H14N2O7/c10-4(8(15)16)1-2-6(12)11-5(9(17)18)3-7(13)14/h4-5H,1-3,10H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18)/t4-,5-/m0/s1 |
Clave InChI |
JTJZAUVWVBUZAU-WHFBIAKZSA-N |
SMILES isomérico |
C(CC(=O)N[C@@H](CC(=O)O)C(=O)O)[C@@H](C(=O)O)N |
SMILES |
C(CC(=O)NC(CC(=O)O)C(=O)O)C(C(=O)O)N |
SMILES canónico |
C(CC(=O)NC(CC(=O)O)C(=O)O)C(C(=O)O)N |
melting_point |
192-195°C |
Otros números CAS |
16804-55-0 |
Descripción física |
Solid |
Sinónimos |
gamma-Glu-Asp gamma-glutamylaspartic acid Glu-Asp glutamylaspartate LGLA |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



